6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused pyrrole-pyridine core. The bromine atom at position 6 enhances its reactivity in cross-coupling reactions, while the aldehyde group at position 3 enables diverse functionalization. The methyl group at the 1-position modifies steric and electronic properties, influencing stability and interaction with biological targets. This compound serves as a critical intermediate in medicinal chemistry and materials science due to its versatile reactivity .
Molecular Formula: C₉H₇BrN₂O
Key Features:
- Bromine substituent (position 6): Facilitates Suzuki or Stille couplings.
- Aldehyde group (position 3): Reactive site for nucleophilic additions.
- Methyl group (position 1): Reduces N–H acidity and alters steric effects.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)9-8(12)2-7(10)3-11-9/h2-5H,1H3 |
InChI Key |
GQUPLOHZIKFKMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=N2)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-methyl-1H-pyrrolo[3,2-b]pyridine followed by formylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
While specific industrial production methods for 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Substitution Reactions at C-6 Bromine
The bromine atom undergoes efficient palladium-mediated cross-coupling reactions:
Mechanistic Insight : The bromine's reactivity is enhanced by electron-withdrawing effects from the fused pyrrolopyridine system, facilitating oxidative addition in cross-coupling reactions .
Aldehyde Functionalization at C-3
The aldehyde group participates in redox and condensation chemistry:
Oxidation/Reduction
| Transformation | Reagents | Product | Application |
|---|---|---|---|
| Oxidation to carboxylic acid | KMnO₄, H₂O/acetone, 0°C | 3-Carboxylic acid | Improves water solubility for biological studies |
| Reduction to alcohol | NaBH₄, MeOH, 25°C | 3-Hydroxymethyl derivative | Stabilizes reactive intermediates for further derivatization |
Condensation Reactions
| Reaction Partner | Conditions | Product | Key Use |
|---|---|---|---|
| Primary amines | EtOH, reflux, 4h | Schiff bases | Creates imine-linked probes for target identification |
| Hydrazines | AcOH, 60°C | Hydrazones | Forms stable intermediates for heterocycle synthesis |
Structural Impact : The aldehyde's position at C-3 allows conjugation with the π-system of the pyrrolopyridine core, enabling electronic modulation of reactivity.
Directed Functionalization of the Pyrrolopyridine Core
Challenges : Methylation at N-1 reduces ring basicity, complicating traditional electrophilic substitutions .
Stability and Reactivity Considerations
This compound's versatility makes it a cornerstone in heterocyclic chemistry, particularly for kinase-targeted therapeutics .
Scientific Research Applications
Medicinal Chemistry
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has been studied for its potential as a pharmacophore in drug development. Its structural features enable it to interact with biological targets effectively.
Case Studies :
- Inhibitors of Kinases : Research indicates that derivatives of pyrrolo[3,2-b]pyridine can act as inhibitors of various kinases, which are crucial in cancer therapy. For instance, structure-based design has led to the development of orally bioavailable inhibitors targeting mitotic kinases like MPS1, highlighting the relevance of this compound class in oncology .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives through functionalization.
Applications :
- Synthesis of Pyrrole Derivatives : The aldehyde functionality can be utilized in reactions such as the Vilsmeier-Haack reaction, facilitating the synthesis of substituted pyrroles that have applications in pharmaceuticals and agrochemicals.
Material Science
Due to its unique electronic properties, 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is explored for applications in organic electronics and photonic devices.
Potential Uses :
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films makes it a candidate for use in OLED technology, where materials with high luminescence and stability are required.
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of pyrrolopyridine have been studied as inhibitors of fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation. The compound may bind to the active site of the enzyme, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Structural Difference : Lacks the methyl group at position 1.
Impact :
- The absence of the methyl group increases N–H acidity, making it more prone to deprotonation or hydrogen bonding in biological systems.
- Reduced steric hindrance may enhance reactivity in substitution reactions.
Applications : Used as a precursor for synthesizing methylated derivatives via alkylation (e.g., using methyl iodide under catalytic conditions, as seen in imidazo analogues) .
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Structural Difference : Pyrrolo ring fused at [3,2-c] instead of [3,2-b].
Impact :
- Positional isomerism may influence binding affinities in drug design (e.g., DNA intercalation, as seen in quinoline derivatives with positional substituent effects) . Synthesis: Similar Pd-catalyzed cross-coupling strategies apply, but regioselectivity during ring formation may differ .
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Structural Difference : Aldehyde replaced by an ethyl ester group.
Impact :
- The ester group reduces electrophilicity compared to the aldehyde, favoring hydrolysis or transesterification over nucleophilic addition.
- Enhanced lipophilicity due to the ethyl chain may improve bioavailability in pharmaceutical applications.
Applications : Useful in synthesizing carboxamide or carboxylic acid derivatives via ester hydrolysis .
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Structural Difference : Imidazo[4,5-b]pyridine core with a ketone group.
Impact :
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Structural Difference : Pyrazole ring replaces pyrrole.
Impact :
- Pyrazole’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity.
- Altered electronic properties may enhance binding to enzymatic pockets (e.g., similar to aromatized indenoquinolines with higher DNA affinity) .
Comparative Data Table
Research Findings and Trends
- Synthetic Flexibility : Methylation at the pyrrolo nitrogen (e.g., in the target compound) improves stability compared to unmethylated analogues, as seen in imidazo derivatives .
- Biological Relevance : Aromatized heterocycles (e.g., pyrazolo derivatives) show higher binding affinities in DNA interaction studies, suggesting that core structure modifications significantly impact bioactivity .
Biological Activity
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
- CAS Number : 1086064-46-1
- Molecular Formula : C8H7BrN2O
- Molecular Weight : 211.06 g/mol
Synthesis
The synthesis of 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves palladium-mediated reactions and various coupling strategies. For instance, the introduction of the bromine substituent is crucial for enhancing the reactivity of the pyrrole ring, which can be further modified to obtain derivatives with enhanced biological properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. These compounds have shown significant activity against various bacterial strains:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 6-Bromo derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antibacterial agent .
Anti-inflammatory Activity
In vitro evaluations suggest that derivatives of this compound may possess anti-inflammatory properties. For instance, some pyrrole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses:
| Compound | IC50 (μmol) | COX Enzyme Inhibition |
|---|---|---|
| Compound A | 0.04 ± 0.09 | COX-2 |
| Celecoxib (Control) | 0.04 ± 0.01 | COX-2 |
These findings indicate that modifications to the pyrrole structure can lead to significant anti-inflammatory effects .
Anticancer Activity
The anticancer potential of pyrrole derivatives has also been explored. Studies have demonstrated that certain compounds can arrest cell cycles and induce apoptosis in cancer cell lines:
| Compound | GI50 (nM) | Cell Line |
|---|---|---|
| Compound B | <100 | Jurkat (leukemia) |
| Control (Combretastatin A-4) | <100 | Jurkat |
Mechanistic studies revealed that these compounds could inhibit tubulin assembly, a critical process in cancer cell proliferation .
Case Studies
A notable case study involved the evaluation of a series of substituted pyrrole compounds against Mycobacterium tuberculosis. The lead compound demonstrated an MIC of 5 µM, showcasing its potential in developing new antituberculosis drugs .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups significantly enhances the biological activity of pyrrole derivatives. For example, the introduction of halogens at specific positions on the pyrrole ring has been associated with increased potency against bacterial and cancer cell lines .
Q & A
Q. What are the established synthetic routes for 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde?
The compound is typically synthesized via cyclization or condensation reactions. A common approach involves functionalizing pyrrolopyridine precursors, such as brominating 1-methyl-pyrrolo[3,2-b]pyridine derivatives followed by formylation at the 3-position. For example, bromination of 1-methyl-1H-pyrrolo[3,2-b]pyridine using N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo substituent, followed by Vilsmeier-Haack formylation to install the carbaldehyde group . Key intermediates like 6-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-94-4) are critical precursors .
Q. How is the compound characterized to confirm its structure and purity?
Characterization relies on spectroscopic techniques:
- NMR : H and C NMR verify substituent positions (e.g., bromo at C6, methyl at N1, and aldehyde at C3).
- MS : High-resolution mass spectrometry confirms molecular weight (expected M.W. ~255.06 g/mol).
- HPLC/LC-MS : Purity assessment (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrrolopyridine core be addressed?
Regioselectivity in bromination or formylation is influenced by electronic and steric factors. For instance, bromination at C6 over C2/C4 positions is achieved using directing groups or catalysts. Studies on analogous compounds (e.g., 6-bromo-1H-pyrrolo[2,3-b]pyridine) highlight the role of Lewis acids in directing electrophilic substitution . Computational modeling (DFT) may predict reactive sites to guide experimental design .
Q. What strategies optimize the stability of the carbaldehyde group during synthesis?
The aldehyde group is prone to oxidation or side reactions. Strategies include:
Q. How do structural modifications impact biological activity in pyrrolopyridine derivatives?
Substitutions at C3 (e.g., carbaldehyde vs. carboxylic acid) and C6 (bromo vs. trifluoromethyl) significantly alter pharmacological profiles. For example:
- Antitumor activity : Carbaldehyde derivatives may act as kinase inhibitors via aldehyde-mediated covalent binding.
- Antiviral activity : Bromine enhances halogen bonding with target proteins . SAR studies on analogs (e.g., 6-trifluoromethyl-pyrrolo[3,2-b]pyridine-3-carbaldehyde) demonstrate substituent-dependent efficacy .
Q. How can contradictions in reported biological data be resolved?
Discrepancies arise from assay conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies:
- Reproducibility checks : Independent validation across labs.
- Metabolite profiling : LC-MS to rule out degradation products.
- Crystallography : Resolving binding modes to confirm mechanistic hypotheses .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
